molecular formula C17H24N2O7S B2566535 Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate CAS No. 946285-74-1

Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2566535
CAS No.: 946285-74-1
M. Wt: 400.45
InChI Key: PZESVKNEMLQLPJ-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N2O7S and its molecular weight is 400.45. The purity is usually 95%.
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Biological Activity

Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate, with the CAS number 946285-74-1, is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O7SC_{17}H_{24}N_{2}O_{7}S with a molecular weight of 400.4 g/mol. The structure includes a piperazine ring, a sulfonyl group, and a benzo[d][1,3]dioxole moiety, which are crucial for its biological activity.

PropertyValue
CAS Number946285-74-1
Molecular FormulaC₁₇H₂₄N₂O₇S
Molecular Weight400.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has shown potential as an α-glucosidase inhibitor , which is significant in managing postprandial hyperglycemia in type 2 diabetes mellitus (T2DM).

In a study evaluating similar compounds, it was found that certain derivatives exhibited IC50 values significantly lower than the standard inhibitor acarbose, indicating potent inhibitory activity against α-glucosidase .

Pharmacological Effects

  • Antidiabetic Activity : The compound's ability to inhibit α-glucosidase suggests it may help control blood sugar levels by delaying carbohydrate absorption in the intestines.
  • Antioxidant Properties : Compounds with similar structural motifs have been reported to exhibit antioxidant activity, which could contribute to their therapeutic effects in various diseases.
  • Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.

Inhibitory Activity Against α-Glucosidase

A comparative study highlighted the efficacy of various synthesized compounds against yeast α-glucosidase. The results demonstrated that compounds with similar structures to this compound showed IC50 values ranging from 70.6 µM to 287.1 µM . This positions the compound as a promising candidate for further development in diabetes management.

Properties

IUPAC Name

ethyl 4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O7S/c1-2-23-17(20)18-6-8-19(9-7-18)27(21,22)11-3-10-24-14-4-5-15-16(12-14)26-13-25-15/h4-5,12H,2-3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZESVKNEMLQLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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